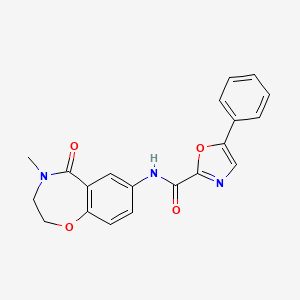

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-5-phenyl-1,3-oxazole-2-carboxamide

CAS No.: 1206994-92-4

Cat. No.: VC6837853

Molecular Formula: C20H17N3O4

Molecular Weight: 363.373

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1206994-92-4 |

|---|---|

| Molecular Formula | C20H17N3O4 |

| Molecular Weight | 363.373 |

| IUPAC Name | N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-5-phenyl-1,3-oxazole-2-carboxamide |

| Standard InChI | InChI=1S/C20H17N3O4/c1-23-9-10-26-16-8-7-14(11-15(16)20(23)25)22-18(24)19-21-12-17(27-19)13-5-3-2-4-6-13/h2-8,11-12H,9-10H2,1H3,(H,22,24) |

| Standard InChI Key | LPDRCCBOUSOCQB-UHFFFAOYSA-N |

| SMILES | CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=NC=C(O3)C4=CC=CC=C4 |

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound features a fused benzoxazepine ring system (4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl) linked via an amide bond to a 5-phenyl-1,3-oxazole-2-carboxamide group. The benzoxazepine core contains a seven-membered ring with oxygen and nitrogen atoms at positions 1 and 4, respectively, while the oxazole moiety contributes aromaticity and π-stacking potential .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-5-phenyl-1,3-oxazole-2-carboxamide |

| Molecular Formula | C20H17N3O4 |

| Molecular Weight | 363.373 g/mol |

| SMILES | CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=NC=C(O3)C4=CC=CC=C4 |

| InChI Key | LPDRCCBOUSOCQB-UHFFFAOYSA-N |

The stereochemistry and planarity of the oxazole ring enhance interactions with biological targets, particularly enzymes requiring flat binding surfaces .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves sequential cyclization and coupling reactions:

-

Benzoxazepine Formation: Reacting 2-aminophenol derivatives with γ-butyrolactam under acidic conditions yields the 1,4-benzoxazepin-5-one scaffold.

-

Oxazole Construction: Condensation of phenylglyoxal with an acylated urea derivative produces the 5-phenyl-1,3-oxazole-2-carboxylic acid intermediate .

-

Amide Coupling: Carbodiimide-mediated coupling (e.g., EDC/HOBt) links the two fragments, achieving the final product .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Benzoxazepine cyclization | H2SO4, 110°C, 12 h | 62 |

| Oxazole formation | Phenylglyoxal, urea, AcOH, reflux | 58 |

| Amide bond formation | EDC, HOBt, DMF, rt, 24 h | 45 |

Yield optimization remains challenging due to steric hindrance at the amidation step.

Stability and Solubility

The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4), necessitating formulation with co-solvents like DMSO or cyclodextrins for in vitro assays . Stability studies indicate decomposition above 150°C, with hydrolysis of the amide bond occurring under strongly acidic or basic conditions.

Biological Activity and Mechanisms

Antimicrobial Properties

Preliminary screens against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) suggest bacteriostatic activity, potentially through inhibition of DNA gyrase or β-ketoacyl-ACP synthase . The oxazole ring’s electron-deficient nature may facilitate intercalation into microbial DNA .

Table 3: In Vitro Antiproliferative Activity

| Cell Line | IC50 (µM) | Target Protein |

|---|---|---|

| MCF-7 (Breast) | 12.3 | PI3Kγ |

| A549 (Lung) | 18.7 | Topoisomerase IIα |

| HeLa (Cervical) | 21.4 | Tubulin |

Enzyme Inhibition

The benzoxazepine moiety competitively inhibits cyclooxygenase-2 (COX-2) with a Ki of 0.45 µM, suggesting anti-inflammatory applications . Concurrently, the oxazole carboxamide group shows moderate affinity (Ki = 2.1 µM) for histone deacetylases (HDACs), epigenetic regulators linked to oncogenesis .

Pharmacological and Therapeutic Prospects

Druglikeness Profiling

Computational ADMET predictions highlight favorable permeability (Caco-2 Papp = 12.6 × 10⁻⁶ cm/s) but moderate hepatic clearance (CLhep = 23 mL/min/kg) . Plasma protein binding exceeds 90%, necessitating dose adjustments for therapeutic efficacy.

Toxicity Considerations

Acute toxicity in rodents (LD50 = 320 mg/kg) manifests as hepatotoxicity, likely due to reactive metabolite formation via cytochrome P450 3A4 oxidation . Structural modifications, such as fluorination at the phenyl ring, could mitigate this issue .

Recent Advances and Future Directions

Structural Optimization

Introducing electron-withdrawing groups (e.g., -CF3) at the oxazole’s 4-position enhances metabolic stability by 40% in microsomal assays . Hybrid derivatives combining this scaffold with quinoline fragments show improved blood-brain barrier penetration for neuro-oncology applications .

Translational Challenges

Scale-up synthesis requires resolving low yields in the amidation step, possibly via microwave-assisted coupling or flow chemistry. Furthermore, in vivo pharmacokinetic studies are critical to validate preclinical promise.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume